molecular formula C9H14O2S B2802811 2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid CAS No. 1780589-66-3

2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid

Cat. No.: B2802811
CAS No.: 1780589-66-3
M. Wt: 186.27
InChI Key: QBAATZQWEYNRKP-UHFFFAOYSA-N
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Description

2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid is an organic compound belonging to the class of thiopyrans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a suitable diene with a sulfur source, followed by acid-catalyzed cyclization to form the thiopyran ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfur atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiopyran derivatives depending on the reagents used.

Scientific Research Applications

2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form bonds with various biomolecules, potentially altering their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
  • 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole

Uniqueness

2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid is unique due to its specific structural features, including the presence of both a thiopyran ring and a propanoic acid moiety

Properties

IUPAC Name

2-(3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c1-9(2,8(10)11)7-3-5-12-6-4-7/h3H,4-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAATZQWEYNRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CCSCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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